2,2'-(6,,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane
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Overview
Description
2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane is a complex organic compound with the molecular formula C15H28O6. This compound is characterized by the presence of multiple ether groups and oxirane rings, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5,8,11-tetraoxadodecane with an epoxidizing agent to introduce the oxirane rings . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane rings under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving epoxides.
Mechanism of Action
The mechanism of action of 2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane involves its interaction with various molecular targets. The oxirane rings can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxadodecane: A related compound with similar ether groups but lacking the oxirane rings.
Triethylene Glycol Dimethyl Ether: Another ether compound with a different structural arrangement.
Ethoxylated-2,5,8,11-Tetramethyl-6-Dodecyn-5,8-Diol: A compound with similar ether groups and additional functional groups
Uniqueness
2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane is unique due to the presence of both ether groups and oxirane rings, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
80440-82-0 |
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Molecular Formula |
C15H28O6 |
Molecular Weight |
304.38 g/mol |
IUPAC Name |
2-[2-[2-[1-[2-(oxiran-2-ylmethoxy)ethoxy]propan-2-yloxy]ethoxy]propan-2-yl]oxirane |
InChI |
InChI=1S/C15H28O6/c1-12(8-16-4-5-17-9-13-10-19-13)18-6-7-21-15(2,3)14-11-20-14/h12-14H,4-11H2,1-3H3 |
InChI Key |
GIOZUDDHFKJQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCC1CO1)OCCOC(C)(C)C2CO2 |
Origin of Product |
United States |
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